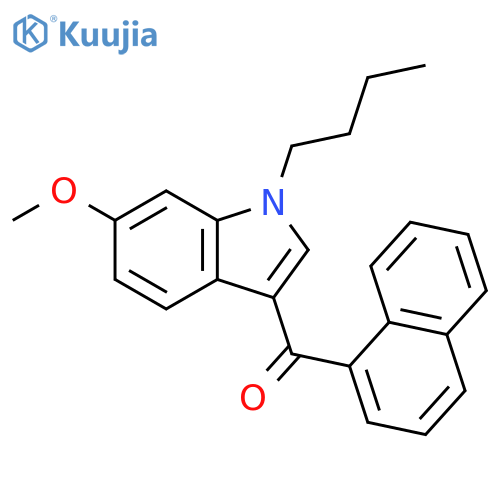Cas no 1869980-05-1 ((1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone)

1869980-05-1 structure
商品名:(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 化学的及び物理的性質
名前と識別子
-
- (1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone
- (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
- 1869980-05-1
- DTXSID801017696
- YFQNBXNHANIAJR-UHFFFAOYSA-N
- (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
- NS00017633
-
- インチ: 1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3
- InChIKey: YFQNBXNHANIAJR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C(C(C3=CC=CC4C=CC=CC3=4)=O)=CN(CCCC)C=2C=1
計算された属性
- せいみつぶんしりょう: 357.172878976g/mol
- どういたいしつりょう: 357.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 31.2Ų
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72162-10mg |
JWH 073 6-methoxyindole analog |
1869980-05-1 | 98% | 10mg |
¥7076.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72162-1mg |
JWH 073 6-methoxyindole analog |
1869980-05-1 | 98% | 1mg |
¥916.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72162-5mg |
JWH 073 6-methoxyindole analog |
1869980-05-1 | 98% | 5mg |
¥3987.00 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123249-1mg |
JWH 073 6-methoxyindole analog,98% |
1869980-05-1 | 98% | 1mg |
¥1662 | 2023-09-09 | |
| A2B Chem LLC | AX65022-10mg |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone |
1869980-05-1 | ≥98% | 10mg |
$569.00 | 2024-04-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J911888-1mg |
JWH 073 6-methoxyindole analog |
1869980-05-1 | 98% | 1mg |
¥1,381.50 | 2022-01-14 | |
| A2B Chem LLC | AX65022-5mg |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone |
1869980-05-1 | ≥98% | 5mg |
$321.00 | 2024-04-20 | |
| 1PlusChem | 1P01EPHA-1mg |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone |
1869980-05-1 | ≥98% | 1mg |
$126.00 | 2024-06-17 | |
| 1PlusChem | 1P01EPHA-10mg |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone |
1869980-05-1 | ≥98% | 10mg |
$761.00 | 2024-06-17 | |
| 1PlusChem | 1P01EPHA-5mg |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone |
1869980-05-1 | ≥98% | 5mg |
$445.00 | 2024-06-17 |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 関連文献
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1869980-05-1 ((1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
